4-Bromo-2-formylbenzene-1-sulfonyl chloride
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Overview
Description
4-Bromo-2-formylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H4BrClO3S It is a derivative of benzene, featuring a bromine atom, a formyl group, and a sulfonyl chloride group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-formylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-bromo-2-formylbenzene. This can be achieved by reacting 4-bromo-2-formylbenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-formylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions.
Nucleophilic substitution: The chlorine atom in the sulfonyl chloride group can be replaced by nucleophiles.
Oxidation and reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3) are commonly used.
Nucleophilic substitution: Reagents like amines, alcohols, and thiols can be used under mild to moderate conditions.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are employed.
Major Products Formed
Electrophilic substitution: Products include sulfonated derivatives.
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and reduction: Products include carboxylic acids and alcohols.
Scientific Research Applications
4-Bromo-2-formylbenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-formylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile and nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules. The formyl group can also participate in reactions, such as nucleophilic addition, further expanding the compound’s utility .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 4-Methylbenzylsulfonyl chloride
- 4-(Bromomethyl)benzenesulfonyl chloride
- 2-Bromobenzenesulfonyl chloride
- Benzenesulfonyl chloride
- 4-Iodobenzenesulfonyl chloride
- p-Toluenesulfonyl chloride
Uniqueness
4-Bromo-2-formylbenzene-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a formyl group on the benzene ring, in addition to the sulfonyl chloride group. This combination of functional groups provides distinct reactivity patterns and allows for diverse synthetic applications compared to other sulfonyl chlorides .
Properties
Molecular Formula |
C7H4BrClO3S |
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Molecular Weight |
283.53 g/mol |
IUPAC Name |
4-bromo-2-formylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4BrClO3S/c8-6-1-2-7(13(9,11)12)5(3-6)4-10/h1-4H |
InChI Key |
LIFHBEUNFDHOJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)S(=O)(=O)Cl |
Origin of Product |
United States |
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